Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features both a thiophene and a thiazole ring These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(thiophen-2-yl)thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene aldehyde with a thioamide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents, and nucleophilic reagents like amines or thiols, are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiophenes and substituted thiazoles.
Scientific Research Applications
Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 2-(thiophen-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiophene and thiazole rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to form covalent bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
- Methyl 2-(thiophen-2-yl)thiazole-5-carboxylate
- Ethyl 2-(thiophen-2-yl)thiazole-4-carboxylate
- Methyl 2-(furan-2-yl)thiazole-4-carboxylate
Comparison: Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate is unique due to the specific positioning of the thiophene and thiazole rings, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused with a thiophene moiety, which contributes to its unique chemical properties. The presence of sulfur and nitrogen atoms enhances its reactivity and interaction with biological targets, making it a valuable compound for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, the thiazole series has shown activity against Mycobacterium tuberculosis , a major global health concern. A study demonstrated that derivatives of thiazoles have sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen, suggesting that modifications at the C-2 position can enhance activity against mycobacterial species while maintaining selectivity over other bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Pathogen | MIC (μM) | Selectivity Index |
---|---|---|---|
Thiazole Derivative A | Mycobacterium tuberculosis | 0.70 | 26 |
Thiazole Derivative B | Staphylococcus aureus | 0.22 | Not reported |
This compound | Escherichia coli | Not reported | Not reported |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including prostate cancer and melanoma .
Case Study: Anticancer Mechanism
A recent study evaluated the antiproliferative activity of thiazole derivatives against several cancer cell lines. The most active compound in this series induced apoptosis via the mitochondrial pathway, activating caspase-3 and reducing endothelial cell migration at non-cytotoxic concentrations .
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Interaction studies have indicated that this compound can bind to active sites on enzymes, potentially modulating their activity. For example, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial and cancer cell metabolism .
Table 2: Enzyme Inhibition Activity
Compound | Enzyme Target | IC50 (μM) |
---|---|---|
This compound | DNA Gyrase | 31.64 |
Another Thiazole Derivative | Dihydrofolate Reductase | 2.67 |
Properties
IUPAC Name |
methyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-12-9(11)6-5-14-8(10-6)7-3-2-4-13-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRNLIPONGALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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